{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid
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Overview
Description
{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid is a boronic acid derivative that features both tert-butoxycarbonyl (Boc) and methoxycarbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the boronic acid moiety. The general synthetic route includes:
Protection of the Amino Group: The amino group of the indole derivative is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a palladium-catalyzed borylation reaction, often using bis(pinacolato)diboron (B2Pin2) as the boron source and a palladium catalyst such as Pd(dppf)Cl2.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a strong acid or base.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include acids (e.g., HCl) or bases (e.g., NaOH).
Major Products Formed
Scientific Research Applications
{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of {1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Methoxyphenylboronic Acid: Another boronic acid derivative with a methoxy group, used in Suzuki–Miyaura coupling.
Pinacol Boronic Esters: These esters are used in coupling reactions and offer stability and ease of handling.
Uniqueness
{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid is unique due to the presence of both Boc and methoxycarbonyl groups, which provide additional functional group compatibility and protection during reactions .
Properties
Molecular Formula |
C15H18BNO6 |
---|---|
Molecular Weight |
319.12 g/mol |
IUPAC Name |
[5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid |
InChI |
InChI=1S/C15H18BNO6/c1-15(2,3)23-14(19)17-8-11(16(20)21)10-7-9(13(18)22-4)5-6-12(10)17/h5-8,20-21H,1-4H3 |
InChI Key |
LRDJJSVSDCDVCG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C2=C1C=C(C=C2)C(=O)OC)C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
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